N-(4-chlorophenyl)-4-(2,5-dimethoxybenzyl)-1-piperazinecarboxamide
Overview
Description
N-(4-chlorophenyl)-4-(2,5-dimethoxybenzyl)-1-piperazinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in the field of pharmacology. It is a synthetic compound that belongs to the class of piperazine derivatives and has shown promising results in various scientific studies.
Mechanism of Action
The exact mechanism of action of N-(4-chlorophenyl)-4-(2,5-dimethoxybenzyl)-1-piperazinecarboxamide is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist. It has also been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which may contribute to its anxiolytic and analgesic effects.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-4-(2,5-dimethoxybenzyl)-1-piperazinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. The compound has also been shown to modulate the activity of GABA receptors, which may contribute to its analgesic effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(4-chlorophenyl)-4-(2,5-dimethoxybenzyl)-1-piperazinecarboxamide in lab experiments is its high potency and selectivity. It has also been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, one of the limitations of using this compound is its high cost, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for the use of N-(4-chlorophenyl)-4-(2,5-dimethoxybenzyl)-1-piperazinecarboxamide in scientific research. One of the potential applications is its use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. The compound has also shown potential as an analgesic agent, and further research is needed to explore its potential use in pain management. Additionally, the compound may have potential use in the treatment of anxiety disorders and depression. Further research is needed to explore the potential applications of this compound in various fields of pharmacology.
Scientific Research Applications
N-(4-chlorophenyl)-4-(2,5-dimethoxybenzyl)-1-piperazinecarboxamide has been extensively studied for its potential use as a pharmacological agent. It has shown promising results in various scientific studies, including its use as an antidepressant, anxiolytic, and analgesic agent. The compound has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
N-(4-chlorophenyl)-4-[(2,5-dimethoxyphenyl)methyl]piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O3/c1-26-18-7-8-19(27-2)15(13-18)14-23-9-11-24(12-10-23)20(25)22-17-5-3-16(21)4-6-17/h3-8,13H,9-12,14H2,1-2H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMHKPIFPGKHOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C(=O)NC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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